Diethyl 2-methyl-3-oxosuccinate
Diethyl 2-methyl-3-oxosuccinate
Diethyl 2-methyl-3-oxosuccinate is an alpha-ketoester, a beta-ketoester, an ethyl ester and a diester.
Diethyl oxalpropionate belongs to the class of organic compounds known as beta-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C3 carbon atom. Diethyl oxalpropionate is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, diethyl oxalpropionate is primarily located in the cytoplasm.
Diethyl oxalpropionate belongs to the class of organic compounds known as beta-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C3 carbon atom. Diethyl oxalpropionate is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, diethyl oxalpropionate is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
759-65-9
VCID:
VC21139685
InChI:
InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3
SMILES:
CCOC(=O)C(C)C(=O)C(=O)OCC
Molecular Formula:
C9H14O5
Molecular Weight:
202.2 g/mol
Diethyl 2-methyl-3-oxosuccinate
CAS No.: 759-65-9
Cat. No.: VC21139685
Molecular Formula: C9H14O5
Molecular Weight: 202.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Diethyl 2-methyl-3-oxosuccinate is an alpha-ketoester, a beta-ketoester, an ethyl ester and a diester. Diethyl oxalpropionate belongs to the class of organic compounds known as beta-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C3 carbon atom. Diethyl oxalpropionate is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, diethyl oxalpropionate is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 759-65-9 |
| Molecular Formula | C9H14O5 |
| Molecular Weight | 202.2 g/mol |
| IUPAC Name | diethyl 2-methyl-3-oxobutanedioate |
| Standard InChI | InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3 |
| Standard InChI Key | OQOCQBJWOCRPQY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)C(=O)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(C)C(=O)C(=O)OCC |
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